molecular formula C11H20N4O4 B558275 Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- CAS No. 846549-33-5

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-

Cat. No.: B558275
CAS No.: 846549-33-5
M. Wt: 272,30*99,18 g/mole
InChI Key: SKRPDWWWUARZIW-QMMMGPOBSA-N
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Description

Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-, is a useful research compound. Its molecular formula is C11H20N4O4 and its molecular weight is 272,30*99,18 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Boc-Lys(N3)-OH, also known as Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- or Boc-L-Lys(N3)-OH, are Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They also deacetylate nonhistone proteins .

Mode of Action

Boc-Lys(N3)-OH interacts with its targets, the HDACs, by serving as a substrate . Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac), are widely used in commercial HDAC activity assay kits because they work for most HDACs . HDACs differ in substrate affinity towards different substrates .

Biochemical Pathways

Boc-Lys(N3)-OH affects the lysine acetylation status of proteins, which is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates . Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression .

Pharmacokinetics

It’s known that boc-lys(n3)-oh can be used as a building block to synthesize other compounds , which suggests that it may undergo metabolic transformations.

Result of Action

The molecular and cellular effects of Boc-Lys(N3)-OH’s action primarily involve the regulation of gene transcription, cell differentiation, DNA damage responses, and apoptosis . By deacetylating histones and nonhistone proteins, HDACs regulate a variety of cellular processes .

Action Environment

The action, efficacy, and stability of Boc-Lys(N3)-OH can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .

Properties

IUPAC Name

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRPDWWWUARZIW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648862
Record name 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846549-33-5
Record name 6-Azido-N-(tert-butoxycarbonyl)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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